

Methyl 2-bromo-5-ethylthiazole-4-carboxylate safety and handling

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Methyl 2-bromo-5-ethylthiazole-4-carboxylate

Cat. No.: B1590598

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **Methyl 2-bromo-5-ethylthiazole-4-carboxylate**

Disclaimer: A specific Safety Data Sheet (SDS) for **Methyl 2-bromo-5-ethylthiazole-4-carboxylate** was not available at the time of this writing. The following guidance has been synthesized from data on structurally similar compounds, including various brominated and substituted thiazole carboxylates. Professionals must consult the specific SDS provided by the supplier before handling this chemical and adhere to all institutional and local safety regulations. This document is intended for informational purposes and as a supplementary resource.

Introduction: Understanding the Compound Class

Methyl 2-bromo-5-ethylthiazole-4-carboxylate belongs to the class of halogenated heterocyclic compounds. Thiazole rings are prevalent scaffolds in medicinal chemistry, and the presence of a bromine atom provides a key synthetic handle for further molecular elaboration in drug discovery and agrochemical development.^{[1][2]} However, the same reactivity that makes it a valuable intermediate also necessitates stringent safety protocols. Halogenated organics can present significant health and environmental hazards if handled improperly. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with this and similar reagents.

Hazard Identification and GHS Classification

Based on an aggregation of data from closely related analogues, **Methyl 2-bromo-5-ethylthiazole-4-carboxylate** should be treated as a hazardous substance.[3][4][5] The primary hazards are associated with its corrosive and irritant properties.

Anticipated GHS Classification:

- Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3][5]
- Serious Eye Damage/Eye Irritation: Category 1 or 2 (Causes serious eye damage/irritation). [3][5]
- Skin Sensitization: Category 1 (May cause an allergic skin reaction).[3][4]
- Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory tract irritation (May cause respiratory irritation).[3][5]

GHS Pictograms:

Signal Word:Danger[3][4]

Hazard Statements (H-Statements):

- H315: Causes skin irritation.[5]
- H317: May cause an allergic skin reaction.[3]
- H318/H319: Causes serious eye damage/Causes serious eye irritation.[3][5]
- H335: May cause respiratory irritation.[5]

Precautionary Statements (P-Statements):[3][4][5]

- Prevention: P261, P264, P271, P272, P280
- Response: P302+P352, P304+P340, P305+P351+P338, P310, P333+P313, P362+P364
- Storage: P403+P233, P405

- Disposal: P501

Physicochemical Properties of Related Thiazoles

The following table summarizes key physicochemical data from close structural analogues to provide an informed estimate of the properties of **Methyl 2-bromo-5-ethylthiazole-4-carboxylate**.

Property	Value (Analogue Compound)	Source
Molecular Formula	C ₇ H ₈ BrNO ₂ S	PubChem[3]
Molecular Weight	~250.12 g/mol	PubChem[3]
Appearance	Solid, potentially pale yellow crystals	Chem-Impex[1]
Melting Point	65-69 °C (for Ethyl 2-bromo-4-methylthiazole-5-carboxylate)	Sigma-Aldrich[4]
Storage Temperature	0-8°C, often under inert atmosphere	Chem-Impex, Sigma-Aldrich[1][6]
Solubility	Likely low water solubility	Thermo Fisher Scientific[7]

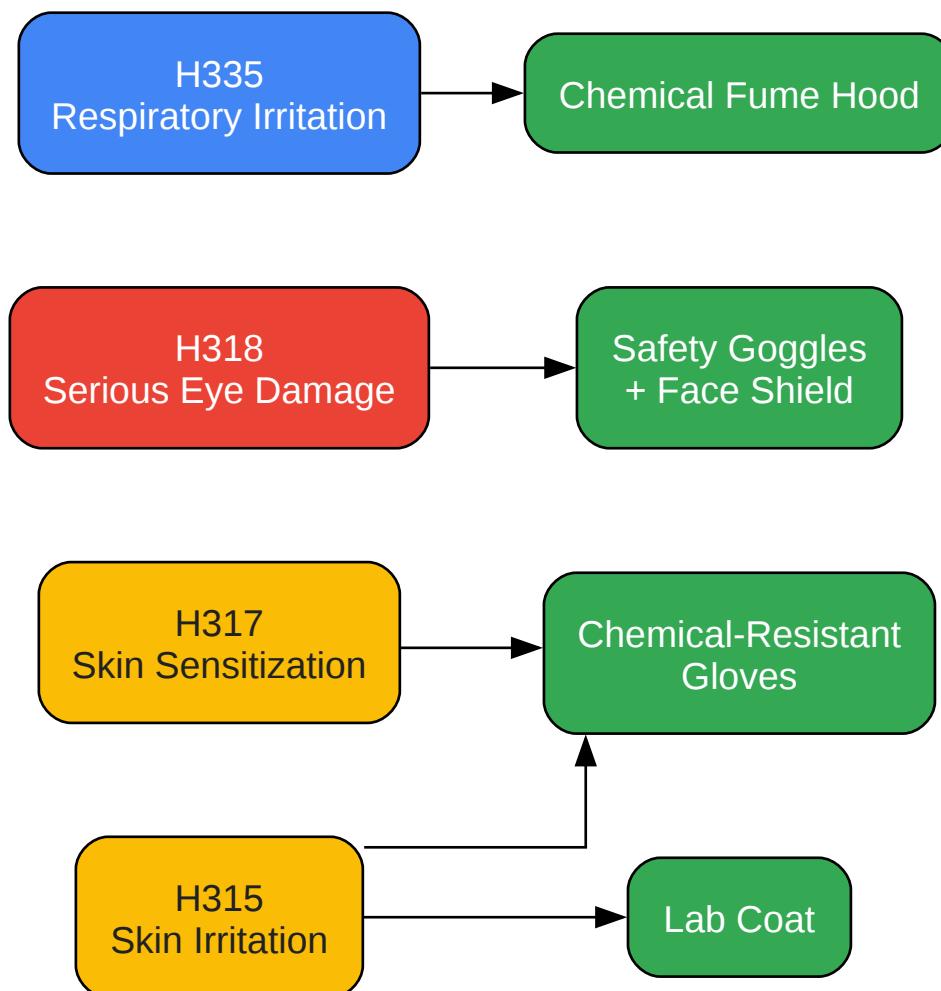
Core Safety & Handling Protocol

This protocol outlines the essential steps for safely handling **Methyl 2-bromo-5-ethylthiazole-4-carboxylate**, from preparation to waste disposal. The causality behind each step is explained to foster a deeper understanding of the safety requirements.

Engineering Controls: The Primary Barrier

Causality: The primary route of exposure to compounds of this nature is through inhalation of dust or vapors and accidental contact with skin or eyes. Engineering controls are designed to physically isolate the chemical from the user.

Protocol:


- Chemical Fume Hood: All manipulations, including weighing, aliquoting, and reaction setup, must be performed inside a certified and operational chemical fume hood.[7][8] This is non-negotiable.
- Ventilation: Ensure the fume hood has proper airflow before beginning work. The sash should be kept at the lowest possible height.[8]
- Safety Equipment: An operational eyewash station and safety shower must be readily accessible and unobstructed.[9][10]

Personal Protective Equipment (PPE): The Last Line of Defense

Causality: PPE serves to protect the user from exposure in the event of a spill or splash. The selection of appropriate PPE is dictated by the identified hazards: skin/eye corrosivity and respiratory irritation.

Protocol:

- Eye and Face Protection: Wear chemical safety goggles that provide a full seal around the eyes. A face shield should be worn over the goggles during procedures with a high risk of splashing.[8][10]
- Skin Protection:
 - Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber). Check the manufacturer's specifications for breakthrough time. Always double-glove when handling neat material.
 - Lab Coat: A flame-resistant lab coat with full-length sleeves is mandatory.
 - Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[8]
- Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. If there is a risk of ventilation failure or work must be done outside a hood (not recommended), a NIOSH-approved respirator with organic vapor cartridges is necessary.[8]

[Click to download full resolution via product page](#)

Figure 1: Relationship between hazards and required PPE.

Emergency Procedures

Immediate and correct response to an exposure is critical to minimizing harm.

First-Aid Measures

- In Case of Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[9][11]
- In Case of Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]

- In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][11]
- In Case of Ingestion: Do NOT induce vomiting.[7] Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[9]

Accidental Release Measures

Causality: A spill presents a significant inhalation and contact hazard. The goal is to contain the spill, prevent its spread, and decontaminate the area without exposing personnel.

Protocol:

- Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.
- Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
- Protect: Wear the full PPE described in section 3.2.
- Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or earth.[12][13]
- Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Do not create dust.[11][13]
- Decontaminate: Wash the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste.[8]
- Prevent Runoff: Do not allow the chemical or cleaning materials to enter drains or waterways.[12]

Fire-Fighting Measures

- Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[7]
- Hazards from Combustion: Thermal decomposition can produce highly toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NO_x), sulfur oxides (SO_x), and

hydrogen bromide (HBr).[11][14]

- Firefighter Protection: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Storage and Disposal

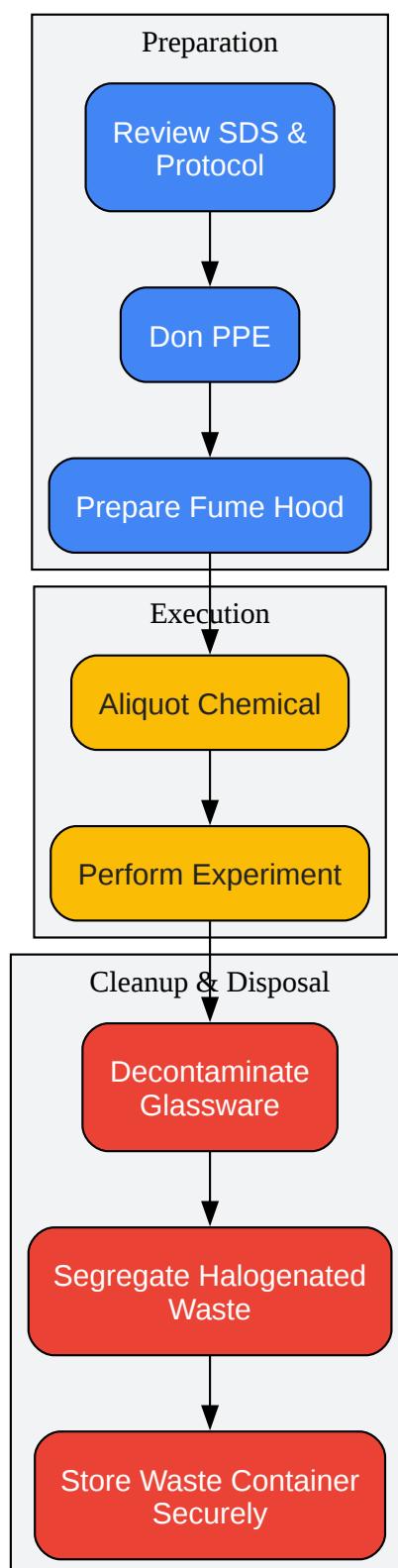
Proper storage and disposal are crucial for laboratory safety and environmental protection.

Storage

Causality: Improper storage can lead to degradation of the compound, creation of hazardous byproducts, or accidental release.

Protocol:

- Container: Keep the container tightly closed and properly labeled.[7][9]
- Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[12] A designated cabinet for corrosive and toxic materials is recommended.
- Conditions: Some analogues specify refrigeration (2-8°C) and storage under an inert atmosphere (e.g., nitrogen).[6][15] Always follow the supplier's specific recommendations.
- Incompatibilities: Keep away from strong oxidizing agents, strong acids, and sources of ignition.[16]


Disposal

Causality: Halogenated organic compounds are environmentally persistent and must not be disposed of via standard drains or trash.[8] They are classified as hazardous waste.

Protocol:

- Segregation: All waste containing this compound, including neat material, contaminated absorbents, and rinsates, must be collected in a dedicated, properly labeled hazardous waste container for halogenated organic waste.[8]

- Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[8][17]
- Compliance: Dispose of the waste through your institution's environmental health and safety (EHS) office, in strict accordance with all local, state, and federal regulations.[17][18]

[Click to download full resolution via product page](#)

Figure 2: A generalized workflow for handling hazardous chemical intermediates.

Conclusion

Methyl 2-bromo-5-ethylthiazole-4-carboxylate is a valuable reagent whose utility is matched by its potential hazards. By understanding its chemical properties through the lens of its analogues and adhering to a multi-layered safety approach—encompassing engineering controls, personal protective equipment, and rigorous protocols for handling and disposal—researchers can mitigate risks effectively. A culture of safety, grounded in expertise and validated by strict adherence to established procedures, is paramount to ensuring the well-being of laboratory personnel and the protection of the environment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate | C7H8BrNO2S | CID 2824057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-溴-4-甲基噻唑-5-甲酸乙酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - High purity | EN [georganics.sk]
- 6. Ethyl 2-bromo-5-methylthiazole-4-carboxylate | 56355-62-5 [sigmaaldrich.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. fishersci.com [fishersci.com]
- 15. chemscene.com [chemscene.com]
- 16. fishersci.com [fishersci.com]
- 17. benchchem.com [benchchem.com]
- 18. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- To cite this document: BenchChem. [Methyl 2-bromo-5-ethylthiazole-4-carboxylate safety and handling]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1590598#methyl-2-bromo-5-ethylthiazole-4-carboxylate-safety-and-handling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com